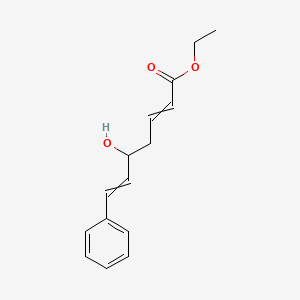
Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate is a chemical compound with the molecular formula C15H18O3 It is known for its unique structure, which includes a hydroxyl group, a phenyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by dehydration and subsequent reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The conjugated diene system can be reduced to a saturated system using hydrogenation catalysts like palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of ethyl 5-oxo-7-phenylhepta-2,6-dienoate.
Reduction: Formation of ethyl 5-hydroxy-7-phenylheptanoate.
Substitution: Formation of ethyl 5-hydroxy-7-(4-nitrophenyl)hepta-2,6-dienoate or ethyl 5-hydroxy-7-(4-bromophenyl)hepta-2,6-dienoate.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate exerts its effects is often related to its ability to interact with specific molecular targets. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-7-(4-methylphenyl)hepta-2,6-dienoate: Similar structure but with a methyl group on the phenyl ring, which may alter its reactivity and biological activity.
Ethyl 5-hydroxy-7-(4-methoxyphenyl)hepta-2,6-dienoate: Contains a methoxy group on the phenyl ring, potentially affecting its solubility and interaction with biological targets.
Ethyl 5-hydroxy-7-(4-chlorophenyl)hepta-2,6-dienoate: The presence of a chlorine atom on the phenyl ring may enhance its electrophilic substitution reactions and influence its biological properties.
Properties
CAS No. |
919296-46-1 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)10-6-9-14(16)12-11-13-7-4-3-5-8-13/h3-8,10-12,14,16H,2,9H2,1H3 |
InChI Key |
HVKCPHHFFDXHLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)
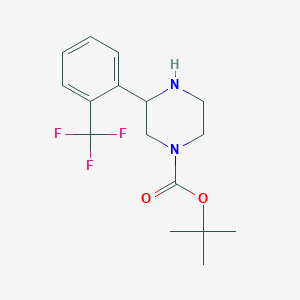
![4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639104.png)
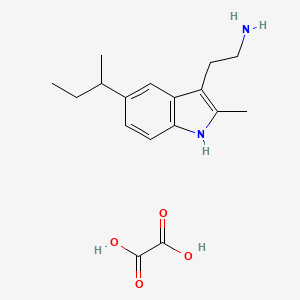
![1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one](/img/structure/B12639121.png)
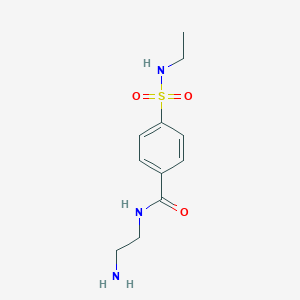
![ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)
![4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol](/img/structure/B12639137.png)
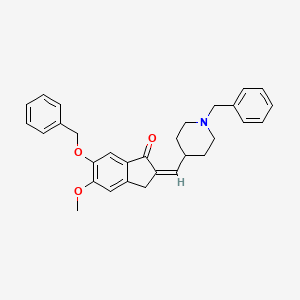
![1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one](/img/structure/B12639140.png)

![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)
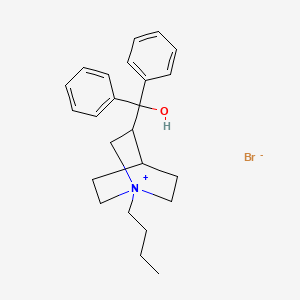
-](/img/structure/B12639170.png)
